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Cat. No.: B608630 Get Quote

An In-depth Technical Guide to the Molecular Targets of Longdaysin

For Researchers, Scientists, and Drug Development Professionals

Abstract
Longdaysin is a synthetic purine derivative initially identified through high-throughput chemical

screening for its potent ability to lengthen the circadian period in mammalian cells and

zebrafish.[1][2][3] Subsequent research has elucidated its function as a multi-kinase inhibitor,

impacting not only the core circadian clock machinery but also other critical cellular signaling

pathways, such as the Wnt/β-catenin cascade. This technical guide provides a comprehensive

overview of the molecular targets of Longdaysin, presenting quantitative inhibitory data,

detailing the experimental methodologies used for target identification and validation, and

illustrating the key signaling pathways it modulates.

Primary Molecular Targets of Longdaysin
Longdaysin functions as a reversible and ATP-competitive inhibitor of several protein kinases.

Affinity-based proteomic approaches, followed by in vitro kinase assays and RNAi-mediated

gene knockdown, have identified its primary targets.[1][4][5] The principal targets are members

of the Casein Kinase 1 (CK1) family, with additional activity against other kinases.

The key molecular targets include:

Casein Kinase 1 alpha (CK1α or CSNK1A1)[1][4][6]
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Casein Kinase 1 delta (CK1δ or CSNK1D)[1][4][6]

Casein Kinase 1 epsilon (CK1ε)[7][8]

Extracellular signal-regulated kinase 2 (ERK2 or MAPK1)[1][4][6]

Cyclin-dependent kinase 7 (CDK7)[1][6]

The simultaneous inhibition of CK1α, CK1δ, and ERK2 is responsible for the compound's

significant period-lengthening effect on the circadian clock.[4][5][9] Furthermore, its inhibitory

action on CK1δ and CK1ε is linked to its ability to suppress the Wnt/β-catenin signaling

pathway, demonstrating anti-tumor potential.[7]

Quantitative Inhibitory Data
The inhibitory potency of Longdaysin against its primary kinase targets has been quantified

through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀)

summarized below.

Kinase Target IC₅₀ Value (µM) Reference

Casein Kinase 1 alpha (CK1α) 5.6 [10][11]

Casein Kinase 1 delta (CK1δ) 8.8 [10][11]

ERK2 (MAPK1) 52 [10][11]

CDK7 29 [10][11]

CKIα/δ-mediated PER1

Phosphorylation
~9

Modulated Signaling Pathways
Longdaysin's interaction with its molecular targets leads to the modulation of at least two

major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.

The Circadian Clock Pathway
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In the core circadian clock, the stability of the Period (PER) proteins is a critical determinant of

the clock's pace. CK1α and CK1δ phosphorylate PER proteins, marking them for proteasomal

degradation.[1][4][9] By inhibiting CK1α and CK1δ, Longdaysin prevents PER1

phosphorylation and subsequent degradation.[1][4] This stabilization of PER1 leads to a

dramatic lengthening of the circadian period.[1][2]
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Caption: Longdaysin inhibits CK1α/δ, stabilizing PER proteins and lengthening the circadian

period.

The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In

the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its

degradation. CK1δ and CK1ε are key components of this process, phosphorylating the scaffold

protein Dishevelled (DVL) and the Wnt co-receptor LRP6.[7] Longdaysin inhibits CK1δ/ε,

which suppresses the phosphorylation of DVL2 and LRP6.[7] This prevents the degradation of

β-catenin, but paradoxically, Longdaysin treatment leads to reduced levels of both active and

total β-catenin and downregulation of Wnt target genes, ultimately inhibiting cancer cell growth,

migration, and invasion.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6368421/
https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6368421/
https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6368421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Wnt Ligand

Frizzled (FZD)
Receptor

LRP6
Co-receptor Dishevelled (DVL)

Destruction
Complex

Inhibits

CK1δ / CK1ε

Phosphorylates Phosphorylates

Longdaysin

Inhibits

β-catenin

Phosphorylates for Degradation

Proteasomal
Degradation β-catenin

Accumulates,
Translocates

TCF/LEF

Activates

Wnt Target Genes
(Axin2, LEF1, etc.)

Transcription

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b608630?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Longdaysin inhibits CK1δ/ε, disrupting Wnt/β-catenin signaling and downstream

gene expression.

Experimental Protocols
The identification and validation of Longdaysin's molecular targets involved a combination of

proteomic, biochemical, and cell-based assays.

Target Identification: Affinity Chromatography-Mass
Spectrometry
This method was employed to identify proteins that directly bind to Longdaysin from a

complex cellular mixture.[1][4][12]

Methodology:

Synthesis of Affinity Resin: A Longdaysin analog was synthesized with a linker arm, which

was then covalently coupled to agarose beads to create an affinity resin.

Cell Lysate Preparation: Human U2OS cell lysate was prepared to provide a source of native

proteins.

Affinity Pulldown: The cell lysate was incubated with the Longdaysin-conjugated agarose

beads. Proteins with affinity for Longdaysin would bind to the resin.

Competitive Elution: The incubation was performed in two conditions: with and without an

excess of free Longdaysin as a soluble competitor. Proteins specifically bound to the

immobilized Longdaysin would be competed off by the free compound.

Protein Separation and Identification: The proteins eluted from the beads were separated by

SDS-PAGE. Protein bands that were diminished in the competitive elution lane were excised

and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Caption: Workflow for identifying Longdaysin-binding proteins via affinity chromatography and

mass spectrometry.

Target Validation: In Vitro Kinase Assays
To confirm the inhibitory activity of Longdaysin on the candidate kinases identified by mass

spectrometry, direct enzymatic assays were performed.[1][6]

Methodology:

Assay Components: Recombinant purified kinases (e.g., CK1δ, CK1α, ERK2, CDK7), a

suitable kinase-specific substrate, and ATP were combined in a reaction buffer.

Inhibitor Addition: A range of concentrations of Longdaysin was added to the reaction

mixtures.

Kinase Reaction: The reaction was initiated by adding ATP and incubated at a controlled

temperature to allow for substrate phosphorylation.

Detection: Kinase activity was measured, typically by quantifying the amount of

phosphorylated substrate. This is often done using radiometric methods (³²P-ATP) or

fluorescence/luminescence-based assays.

IC₅₀ Determination: The percentage of kinase inhibition relative to a DMSO control was

plotted against the Longdaysin concentration. The IC₅₀ value was calculated by fitting the

data to a dose-response curve.

Cellular Target Engagement: Western Blotting and
Reporter Assays
To confirm that Longdaysin engages its targets in a cellular context, researchers assessed the

phosphorylation status of downstream substrates and the activity of relevant signaling

pathways.[1][7]

Methodology (Western Blot):
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Cell Treatment: Cultured cells (e.g., HEK293T, Hs578T) were treated with various

concentrations of Longdaysin or a vehicle control (DMSO) for a specified time.

Protein Extraction: Cells were lysed, and total protein was extracted.

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

PVDF or nitrocellulose membrane.

Immunoblotting: The membrane was probed with primary antibodies specific for the

phosphorylated form of a target substrate (e.g., phospho-LRP6, phospho-DVL2) and for the

total amount of that protein.

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a

chemiluminescent substrate were used to visualize the protein bands. A decrease in the ratio

of phosphorylated to total protein indicated target inhibition.

Methodology (Wnt Reporter Assay):

Transfection: HEK293T cells were transfected with a SuperTOPFlash reporter plasmid,

which contains TCF/LEF binding sites upstream of a luciferase gene.

Treatment: Cells were treated with Longdaysin at various concentrations.

Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured

using a luminometer. A decrease in luminescence indicated inhibition of the Wnt/β-catenin

signaling pathway.[7]

Conclusion
Longdaysin is a valuable chemical probe with well-characterized molecular targets. Its primary

mechanism of action is the multi-targeted inhibition of several protein kinases, most notably

CK1α, CK1δ, and ERK2. This polypharmacology underlies its potent effects on both the

circadian clock and the Wnt/β-catenin signaling pathway. The detailed understanding of its

targets and mechanisms of action, derived from robust experimental methodologies, positions

Longdaysin as a critical tool for basic research and a potential starting point for the

development of therapeutics aimed at circadian rhythm disorders and cancers driven by

aberrant Wnt signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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